molecular formula C7H7BrFN B1271560 2-Bromo-5-fluoro-4-methylaniline CAS No. 202865-78-9

2-Bromo-5-fluoro-4-methylaniline

Cat. No.: B1271560
CAS No.: 202865-78-9
M. Wt: 204.04 g/mol
InChI Key: ZHSUEJWJGKIOGI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7BrFN. It is derived from 2-methylaniline with bromine and fluorine substituents at the 2- and 5-positions, respectively. This compound is used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-4-methylaniline can be synthesized through a multi-step process involving the following steps:

    Nitration: 2-Methylaniline is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Bromination: Bromine is introduced at the 2-position.

    Fluorination: Fluorine is introduced at the 5-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration, reduction, bromination, and fluorination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-fluoro-4-methylaniline is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 2-Fluoro-4-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline
  • 2-Bromo-3-fluoroaniline

Uniqueness

2-Bromo-5-fluoro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine substituents allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSUEJWJGKIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378420
Record name 2-Bromo-5-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-78-9
Record name 2-Bromo-5-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202865-78-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Iron powder (18.5 g) was added to a solution of 5-bromo-2-fluoro-4-nitrotoluene (9.7 g) in acetic acid (30 ml), and the mixture was stirred at 70° C. for 3 hours. The catalyst was removed by filtration through Celite, and the filtrate was washed with chloroform. The solvent and the like in the filtrate were distilled off under reduced pressure. The residue was subjected to column chromatography on silica gel to conduct elution with chloroform, thereby obtaining the title compound (7.9 g) as a red oil.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
18.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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